Dimethylhexadiene

説明

特性

CAS番号 |

54612-24-7 |

|---|---|

分子式 |

C8H14 |

分子量 |

110.20 g/mol |

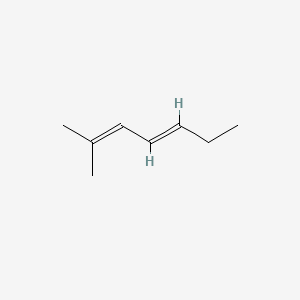

IUPAC名 |

(4E)-2-methylhepta-2,4-diene |

InChI |

InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h5-7H,4H2,1-3H3/b6-5+ |

InChIキー |

ZXLUFQJSMQSMTR-AATRIKPKSA-N |

異性体SMILES |

CC/C=C/C=C(C)C |

正規SMILES |

CCC=CC=C(C)C |

製品の起源 |

United States |

準備方法

ジメチルヘキサジエンは、いくつかの方法で合成できます。一般的な合成経路の1つは、イソブチレンとイソブチルアルデヒドを出発物質として用いる方法です。 これらの化合物は、アルドール縮合や脱水などの反応を経て、ジメチルヘキサジエンを生成します 。 別の方法は、イソブタノールを用いる方法であり、イソブタノールは、酸化や脱水などの化学反応を経て、ジメチルヘキサジエンに変換できます 。 工業的な製造方法では、多くの場合、触媒を使用して、反応の収率と効率を高めます .

化学反応の分析

Chlorination

DMHD reacts with chlorine to form two major dichlorinated products via 1,2- and 1,4-addition pathways:

-

trans-2,5-Dichloro-2,5-dimethyl-3-hexene (kinetic product)

-

4,5-Dichloro-2,5-dimethyl-2-hexene (thermodynamic product)

Conditions :

-

Reaction occurs at low temperatures (< 0°C) for kinetic control.

-

Prolonged reaction times or higher temperatures favor the thermodynamic product .

Mechanism :

-

Chlorine adds to the conjugated diene, forming a resonance-stabilized allylic carbocation.

-

Chloride ion attack occurs at either the central (C3) or terminal (C4) position, yielding the two isomers.

Catalytic Conversion to Aromatics

DMHD undergoes dehydrocyclization over chromia/alumina catalysts to produce xylenes (Table 1):

Table 1 : Product distribution at varying temperatures

| Temperature (°C) | DMHD (%) | Para-xylene (%) | Meta-xylene (%) | Ortho-xylene (%) |

|---|---|---|---|---|

| 250 | 91 | 9 | 1 | – |

| 350 | 49 | 33 | 19 | >1 |

| 450 | 2 | 82 | 13 | >1 |

Key Observations :

-

Optimal para-xylene selectivity (82%) occurs at 450°C .

-

Catalyst longevity exceeds 10 days under continuous operation .

Cyclopropanation

DMHD participates in asymmetric cyclopropanation with tert-butyl diazoacetate catalyzed by copper-bisoxazoline complexes:

-

Yields chrysanthemic acid methyl ester , a precursor to pyrethroid insecticides.

-

Enantiomeric excess (ee) exceeds 90% under optimized conditions .

Reaction Pathway :

Singlet Oxygen Reactions

As a singlet oxygen () acceptor, DMHD forms endoperoxides in polar solvents:

-

Solvent Dependency :

-

Acetonitrile: 85% yield

-

1,4-Dioxane: 72% yield

-

Thiol Additions

DMHD reacts with aromatic/aliphatic thiols via radical or ionic pathways:

-

Aromatic thiols (e.g., thiophenol): 1,4-addition dominates (75% yield).

-

Aliphatic thiols (e.g., ethanethiol): Mixture of 1,2- and 1,4-products (55:45 ratio) .

Diels-Alder Reactivity

Though not explicitly documented in the sources, DMHD’s conjugated diene structure suggests potential as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride).

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Reactions:

2,5-Dimethyl-2,4-hexadiene serves as a crucial intermediate in the synthesis of various organic compounds. Its reactive double bonds make it suitable for addition reactions, which are foundational in organic chemistry. The compound is utilized to produce specialty chemicals and can be involved in the synthesis of fragrances and flavors due to its versatile reactivity .

Production of 9-Chloroanthracene:

Research has demonstrated that 2,5-Dimethyl-2,4-hexadiene can induce photochemical reactions leading to the formation of 9-chloroanthracene from 9,10-dichloroanthracene. This reaction showcases its utility in producing valuable chemical derivatives that have applications in materials science and organic electronics .

Pharmaceutical Applications

Role in Drug Manufacturing:

The pharmaceutical industry frequently employs 2,5-Dimethyl-2,4-hexadiene as an intermediate for synthesizing various drugs. Its importance is underscored by the rising demand for complex organic molecules that require such intermediates for their production. The compound's potential as a biomarker in breath analysis for early lung cancer detection is particularly noteworthy, indicating its emerging role in diagnostic applications .

Agricultural Uses

Insecticide Production:

One of the most significant applications of 2,5-Dimethyl-2,4-hexadiene is in the formulation of insecticides. The compound's structure allows it to be incorporated into agrochemical products aimed at pest control. As agricultural sectors globally face increasing challenges from pests, the demand for effective insecticides incorporating this compound is expected to grow substantially .

Market Growth Trends:

The market for 2,5-Dimethyl-2,4-hexadiene is projected to experience steady growth driven by its applications in agriculture and pharmaceuticals. The Asia-Pacific region is particularly notable for its expanding demand due to increasing agricultural activities and the need for effective pest management solutions .

Emerging Biomedical Applications

Biomarkers for Disease Detection:

Recent studies highlight the potential of 2,5-Dimethyl-2,4-hexadiene as a biomarker in medical diagnostics. Its application in breath analysis could pave the way for non-invasive methods to detect diseases such as lung cancer. This emerging application underscores the compound's versatility beyond traditional chemical uses and positions it within the realm of biomedical research .

Case Study: Photochemical Reactions

A study conducted on the photochemical reactions involving 2,5-Dimethyl-2,4-hexadiene demonstrated its ability to facilitate the transformation of chlorinated hydrocarbons into less harmful products. This research not only highlights its utility in environmental chemistry but also emphasizes its role in developing safer chemical processes .

Market Analysis

According to market research reports, the global market for 2,5-Dimethyl-2,4-hexadiene is expected to grow at a rate of approximately 5.1% annually from 2022 to 2029. This growth is attributed to rising applications in insecticides and pharmaceuticals amid increasing health concerns globally .

作用機序

ジメチルヘキサジエンの作用機序は、さまざまな分子標的や経路との相互作用を伴います。化学反応では、ジメチルヘキサジエンは求核剤として作用し、求電子種に電子を供与できます。これにより、付加反応や置換反応に参加できます。 生物系では、ジメチルヘキサジエンは酵素やその他のタンパク質と相互作用し、その活性や機能に影響を与える可能性があります 。 これらの相互作用に関与する正確な分子標的と経路はまだ研究中ですが、反応性中間体の形成と細胞シグナル伝達経路のモジュレーションを伴うと考えられています .

類似化合物との比較

Comparison with Similar Compounds

Isoprene (C₅H₈)

- Reactivity : Isoprene hydrogenates faster than 2,5-dimethylhexadiene due to reduced steric hindrance. Palladium catalysts achieve 100% conversion for both, but selectivity for isoprene-derived methylbutenes exceeds that of dimethylhexene-2 (85–90% vs. 79–84%) .

- Thermodynamic Stability: Isoprene’s conjugated structure is more thermodynamically stable than non-conjugated dienes. However, 2,5-dimethylhexadiene can undergo contra-thermodynamic isomerization to deconjugated isomers (ΔG° = +3.1 kcal/mol) with 57% yield under optimized conditions .

- Applications : Isoprene is primarily used in synthetic rubber, while 2,5-dimethylhexadiene is specialized in agrochemical and materials synthesis .

1,5-Hexadiene (C₆H₁₀)

- Synthesis Utility : 1,5-Hexadiene is used in synthesizing hydrocarbon-bridged oligosilanes via hydrosilation. In contrast, 2,5-dimethylhexadiene forms sterically hindered oligomers with phenylsilane, influencing crosslinking density and material properties .

- Catalytic Behavior : Both dienes undergo free-radical reactions, but methyl substituents in 2,5-dimethylhexadiene reduce reaction rates and alter product distributions .

Other Dimethylhexadiene Isomers

- 2,4-Dimethyl-2,4-hexadiene : This isomer dehydrocyclizes to m-xylene, unlike 2,5-dimethylhexadiene, which forms p-xylene. Selectivity differences arise from substituent positioning during cyclization .

- 2,5-Dimethyl-1,4-hexadiene: Non-conjugated isomer with lower thermodynamic stability (ΔG° = +4.9 kcal/mol for isomerization to conjugated forms). Catalytic systems must overcome higher energy barriers for conversions .

Table 1: Hydrogenation Performance of Dienes Over Pd Catalysts

| Compound | Conversion (%) | Selectivity to Primary Product (%) | Byproduct Formation (%) |

|---|---|---|---|

| 2,5-Dimethylhexadiene-2,4 | 100 | 79–84 (2,5-dimethylhexene-2) | 16–21 (isomers), 4–5 (saturated) |

| Isoprene | 100 | 85–90 (methylbutenes) | <10 (saturated) |

Table 2: Isomerization Thermodynamics and Yields

| Substrate | ΔG° (kcal/mol) | Product Yield (%) | Key Catalyst System |

|---|---|---|---|

| 2,5-Dimethylhexadiene-2,4 | +3.1 | 57 | Rhodium-phosphine |

| α,β-Unsaturated carbonyls | +4.9 | 59 | Rhodium-phosphine |

Q & A

Q. How can interdisciplinary teams effectively collaborate on this compound projects spanning synthesis and computational modeling?

- Methodological Answer : Establish clear roles (e.g., synthetic chemists, theoreticians) and use version-controlled platforms (e.g., GitHub, LabArchives) for data sharing. Hold regular cross-disciplinary meetings to align terminology and hypotheses. Publish joint protocols in supplementary materials, detailing data integration methods (e.g., how DFT results informed catalyst design) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。